Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride
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Overview
Description
Methyl 3-aminobicyclo[310]hexane-1-carboxylate hydrochloride is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research This compound is characterized by its bicyclo[310]hexane core, which is a rigid and strained ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride typically involves the cyclopropanation of suitable precursors. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (Ru(II)) . This method involves multiple steps, starting with the preparation of bromoacetate intermediates, followed by the formation of alpha-diazoacetates, and finally the cyclopropanation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times. The specific conditions and reagents used can vary depending on the desired purity and scale of production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The amino group can form hydrogen bonds, while the ester group can participate in hydrophobic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate
- Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
- Methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride
Uniqueness
Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride is unique due to its specific substitution pattern on the bicyclic core. This substitution pattern influences its reactivity and binding properties, making it distinct from other similar compounds. The presence of both an amino group and a carboxylate ester in a strained bicyclic system provides a unique combination of reactivity and stability.
Properties
CAS No. |
2307747-73-3 |
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Molecular Formula |
C8H14ClNO2 |
Molecular Weight |
191.65 g/mol |
IUPAC Name |
methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-3-5(8)2-6(9)4-8;/h5-6H,2-4,9H2,1H3;1H |
InChI Key |
CPJJIPMHNWAJBL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC1CC(C2)N.Cl |
Origin of Product |
United States |
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